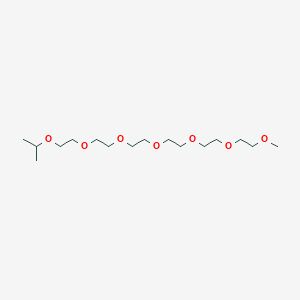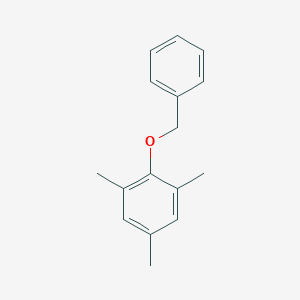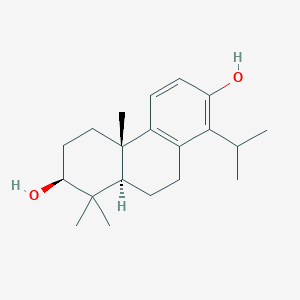![molecular formula C15H23NO B027175 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol CAS No. 110901-82-1](/img/structure/B27175.png)
2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is commonly referred to as DPCPX and is primarily used as a selective antagonist for adenosine A1 receptors.
作用機序
The mechanism of action of 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol involves its selective binding to adenosine A1 receptors. This binding inhibits the activation of these receptors by adenosine, which in turn leads to the inhibition of adenylate cyclase activity and the subsequent decrease in cyclic AMP levels. This mechanism of action has been shown to have potential therapeutic applications in various diseases.
生化学的および生理学的効果
The biochemical and physiological effects of 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol include the inhibition of adenylate cyclase activity and the subsequent decrease in cyclic AMP levels. This has been shown to have various effects on the body, including the inhibition of neurotransmitter release, the reduction of oxygen demand in the heart, and the prevention of seizures.
実験室実験の利点と制限
One of the main advantages of 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol in lab experiments is its selective binding to adenosine A1 receptors. This allows for the investigation of the specific effects of adenosine A1 receptor inhibition without affecting other receptors. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in lab experiments.
将来の方向性
There are several future directions for the research of 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol. One potential direction is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Huntington's disease. Another direction is the development of more soluble analogs of this compound to improve its administration in lab experiments. Additionally, further research can be conducted to investigate the potential side effects of this compound and to optimize its dosage and administration.
合成法
The synthesis method of 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol involves the reaction of 2-bromo-4'-nitroacetophenone with cyclopropylamine to obtain 2-(cyclopropylamino)-4'-nitroacetophenone. This intermediate compound is then reduced to 2-(cyclopropylamino)-4'-aminophenol using palladium on carbon catalyst. Finally, the compound is subjected to a resolution process using a chiral acid to obtain 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol in its purest form.
科学的研究の応用
2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol has been extensively studied in the field of pharmacology due to its potential as a selective adenosine A1 receptor antagonist. This compound has been used in various research studies to investigate its potential therapeutic applications in different diseases such as Parkinson's disease, epilepsy, and ischemic heart disease.
特性
CAS番号 |
110901-82-1 |
|---|---|
製品名 |
2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol |
分子式 |
C15H23NO |
分子量 |
233.35 g/mol |
IUPAC名 |
2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol |
InChI |
InChI=1S/C15H23NO/c1-3-9-16(10-4-2)14-11-13(14)12-7-5-6-8-15(12)17/h5-8,13-14,17H,3-4,9-11H2,1-2H3/t13-,14+/m0/s1 |
InChIキー |
LARFBOKVMNMLSW-UONOGXRCSA-N |
異性体SMILES |
CCCN(CCC)[C@@H]1C[C@H]1C2=CC=CC=C2O |
SMILES |
CCCN(CCC)C1CC1C2=CC=CC=C2O |
正規SMILES |
CCCN(CCC)C1CC1C2=CC=CC=C2O |
同義語 |
2-(2-hydroxyphenyl)-N,N-di-n-propylcyclopropylamine 2-OH-DPCA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



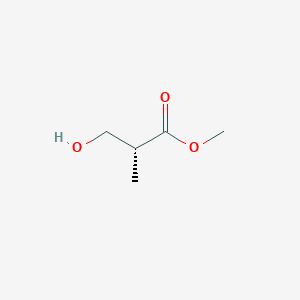
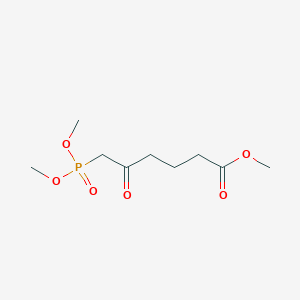
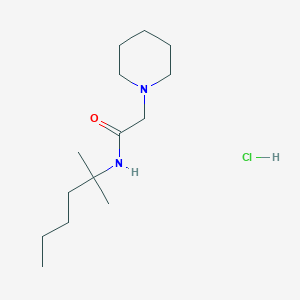
![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
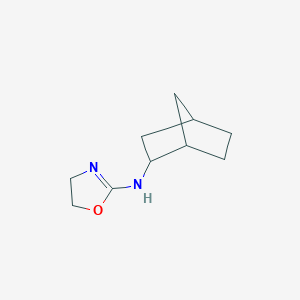
![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)
![7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione](/img/structure/B27114.png)
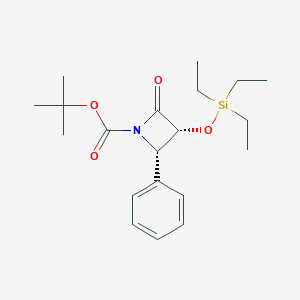
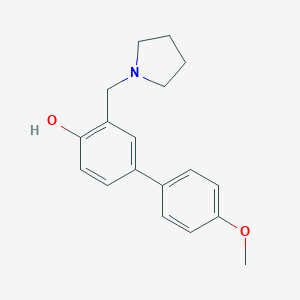
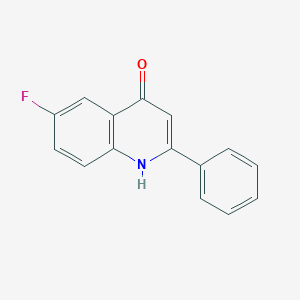
![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)
